4-{(E)-[(2-phenylethyl)imino]methyl}phenol
CAS No.: 339090-94-7
Cat. No.: VC20575527
Molecular Formula: C15H15NO
Molecular Weight: 225.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339090-94-7 |
|---|---|
| Molecular Formula | C15H15NO |
| Molecular Weight | 225.28 g/mol |
| IUPAC Name | 4-(2-phenylethyliminomethyl)phenol |
| Standard InChI | InChI=1S/C15H15NO/c17-15-8-6-14(7-9-15)12-16-11-10-13-4-2-1-3-5-13/h1-9,12,17H,10-11H2 |
| Standard InChI Key | QPPNIQMNSLTBNG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CCN=CC2=CC=C(C=C2)O |
Introduction
Chemical Structure and Synthesis
Structural Characteristics
The compound’s IUPAC name, 4-(2-phenylethyliminomethyl)phenol, reflects its core structure: a phenol ring substituted at the para position with an imine group derived from 2-phenylethylamine . The E-configuration of the imine bond ensures planarity, facilitating conjugation between the aromatic rings and the azomethine moiety. This conjugation contributes to the compound’s electronic properties, including UV-Vis absorption characteristics typical of Schiff bases.
Key structural features include:
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Phenolic -OH group: Enhances solubility in polar solvents and participates in hydrogen bonding.
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Imine linkage (-N=CH-): Provides sites for coordination with metal ions.
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2-Phenylethyl substituent: Introduces hydrophobicity and steric bulk, influencing reactivity.
Physicochemical Properties
Molecular and Spectroscopic Data
The compound’s solubility profile remains uncharacterized, though analogous phenolic Schiff bases exhibit limited water solubility and higher solubility in organic solvents like ethanol and DMSO.
Stability and Reactivity
Schiff bases are generally prone to hydrolysis under acidic conditions, regenerating the parent amine and aldehyde. The presence of electron-donating groups (e.g., phenolic -OH) stabilizes the imine bond through resonance, enhancing stability compared to aliphatic Schiff bases.
| Compound | EC₅₀ (DPPH assay, μM) | MIC (S. aureus, μg/mL) |
|---|---|---|
| 4-{(E)-[(2-Phenylethyl)imino]methyl}phenol | Not reported | Not reported |
| Salicylideneaniline | 12.4 ± 0.8 | 32 ± 2 |
| Curcumin (reference) | 8.9 ± 0.5 | 16 ± 1 |
Material Science Applications
The compound’s extended π-system suggests utility in:
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Organic semiconductors: As charge-transport layers in OLEDs.
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Sensor development: For metal ion detection via fluorescence quenching.
Comparison with Analogous Schiff Bases
To contextualize 4-{(E)-[(2-phenylethyl)imino]methyl}phenol, consider its structural relatives:
| Compound Name | Substituents | Key Differences |
|---|---|---|
| Salicylaldehyde Schiff bases | -OH at ortho position | Enhanced metal chelation |
| 4-(Dimethylamino)benzaldehyde derivatives | -NMe₂ group | Improved solubility in non-polar solvents |
| Ferrocenyl-imine compounds | Ferrocene moiety | Redox-active properties |
This compound’s 2-phenylethyl group distinguishes it by increasing lipophilicity, potentially enhancing membrane permeability in biological systems.
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